molecular formula C9H4N2O B1368373 3-Formylbenzene-1,2-dicarbonitrile

3-Formylbenzene-1,2-dicarbonitrile

Katalognummer: B1368373
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: ZIMDAKBCOAZMNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Formylbenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C₉H₄N₂O It is a derivative of phthalonitrile, characterized by the presence of a formyl group (-CHO) attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Formylbenzene-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the formylation of phthalonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the formyl group onto the phthalonitrile core .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Formylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: NaBH₄, LiAlH₄, and other reducing agents.

    Substitution: Amines, alcohols, and other nucleophiles under appropriate conditions.

Major Products:

Wirkmechanismus

The mechanism of action of 3-Formylbenzene-1,2-dicarbonitrile is primarily related to its reactivity towards various chemical reagents. The formyl group and nitrile groups are key functional sites that participate in a range of chemical transformations. These reactions often involve nucleophilic attack on the electrophilic carbon atoms of the formyl and nitrile groups, leading to the formation of new bonds and the generation of diverse products .

Vergleich Mit ähnlichen Verbindungen

    Phthalonitrile: The parent compound without the formyl group.

    4-Formylphthalonitrile: An isomer with the formyl group in a different position on the benzene ring.

    3-Nitrophthalonitrile: A derivative with a nitro group instead of a formyl group.

Uniqueness: 3-Formylbenzene-1,2-dicarbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs, making it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C9H4N2O

Molekulargewicht

156.14 g/mol

IUPAC-Name

3-formylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C9H4N2O/c10-4-7-2-1-3-8(6-12)9(7)5-11/h1-3,6H

InChI-Schlüssel

ZIMDAKBCOAZMNT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)C#N)C#N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.